Methyl sorbate

Description

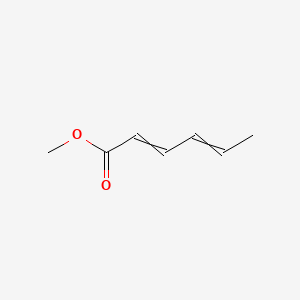

Structure

3D Structure

Properties

IUPAC Name |

methyl hexa-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKVAGQCDSHWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878956 | |

| Record name | 2,4-HEXADIENOIC ACID, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to light yellow liquid; fruity, sweet, anise aroma | |

| Record name | Methyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; miscible in oils, soluble (in ethanol) | |

| Record name | Methyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.933-0.938 | |

| Record name | Methyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1515-80-6 | |

| Record name | Methyl 2,4-hexadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-HEXADIENOIC ACID, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hexa-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Beyond the Flavor Profile of Methyl Sorbate

An In-depth Technical Guide to the Stereochemistry and Isomerism of Methyl Sorbate

For Researchers, Scientists, and Drug Development Professionals

Methyl sorbate, the methyl ester of hexa-2,4-dienoic acid, is a compound recognized for its characteristic fruity aroma, lending itself to applications as a flavoring agent and fragrance in the food and cosmetic industries.[1][2][3] However, for the discerning scientist and drug development professional, its utility extends far beyond sensory attributes. Methyl sorbate serves as a versatile starting material and structural motif in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]

In the realm of molecular design and synthesis, an appreciation of a molecule's three-dimensional architecture is not merely academic; it is fundamental. The spatial arrangement of atoms—its stereochemistry—governs the molecule's physical properties, its reactivity, and, most critically, its biological activity. Different isomers of the same compound can exhibit dramatically different pharmacological effects, potencies, and toxicological profiles.

This guide provides a deep dive into the stereochemistry of the methyl sorbate molecule. We will deconstruct its potential for isomerism, explore the analytical methodologies required to distinguish and separate these isomers, and discuss the profound implications of stereochemical control in research and development.

The Molecular Blueprint: Uncovering the Potential for Isomerism

To understand the isomerism of methyl sorbate, we must first examine its fundamental structure.

-

IUPAC Name: Methyl hexa-2,4-dienoate[2]

-

Structure: A six-carbon chain with two conjugated double bonds (at positions 2 and 4) and a methyl ester functional group at the C1 position.

The key to its stereochemical diversity lies in the two carbon-carbon double bonds. Rotation around a C=C bond is restricted, meaning the substituents attached to the carbons of the double bond are fixed in space relative to each other.[6] This restriction gives rise to geometric isomerism .

Geometric Isomerism in Methyl Sorbate: The Four Faces of a Molecule

Geometric isomerism, also known as cis-trans or E/Z isomerism, is the most prominent form of stereoisomerism in methyl sorbate.[6] With two non-terminal double bonds, four distinct geometric isomers are possible:

-

(2E, 4E)-methyl hexa-2,4-dienoate

-

(2E, 4Z)-methyl hexa-2,4-dienoate

-

(2Z, 4E)-methyl hexa-2,4-dienoate

-

(2Z, 4Z)-methyl hexa-2,4-dienoate

The 'E' (from the German entgegen, meaning opposite) and 'Z' (from zusammen, meaning together) designations are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.[7][8] For each carbon of the double bond, the attached groups are ranked by atomic number. If the higher-priority groups are on the same side of the double bond, the configuration is Z. If they are on opposite sides, the configuration is E.[8]

The most common and thermodynamically stable isomer is the (2E,4E) form, often referred to as trans,trans-methyl sorbate, which is the commercially available standard.[4][9]

Caption: The four possible geometric isomers of methyl sorbate.

The Question of Chirality: An Achiral Molecule with Chiral Potential

A common point of investigation in drug development is a molecule's chirality—its "handedness." Chiral molecules are non-superimposable mirror images of each other, known as enantiomers. This property arises from the presence of one or more chiral centers, typically a carbon atom bonded to four different groups.[10]

A careful examination of the four geometric isomers of methyl sorbate reveals that none of them possess a chiral center . Each carbon atom in the chain is bonded to at least two identical groups (e.g., hydrogens on the sp3 methyl group) or does not have four substituents (the sp2 carbons of the double bonds). Therefore, methyl sorbate itself is an achiral molecule and does not exhibit enantiomerism.

However, this does not end the stereochemical story for a drug development professional. Methyl sorbate is a valuable synthetic intermediate.[1] Reactions that target the double bonds, such as asymmetric epoxidation or dihydroxylation, can introduce new sp3-hybridized carbons with four different substituents, thereby creating chiral centers. The specific geometric isomer used as the starting material will directly influence the stereochemical outcome of the product, leading to different diastereomers. Understanding the achiral nature of the precursor is the first step in designing stereoselective syntheses for chiral drug candidates.

Physicochemical Properties and Data

Isomers, despite having the same chemical formula, often exhibit different physical properties due to their different shapes and intermolecular interactions. The (2E,4E) isomer is well-characterized.

| Property | Value for (2E,4E)-methyl sorbate | Source(s) |

| CAS Number | 689-89-4 | [3][4][11] |

| Molecular Weight | 126.15 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Odor | Fruity, sweet | [1][3] |

| Melting Point | 7 - 9 °C | [1] |

| Boiling Point | ~180 °C | [3][11] |

| Density | ~0.96 g/mL at 25 °C | [1][11] |

| Refractive Index | ~1.503 at 20 °C | [9][11] |

Data for the other three geometric isomers is less common in the literature, as they are less stable and not commercially produced in large quantities. Generally, Z-isomers (or cis) tend to have lower melting points and slightly higher boiling points than their E-isomer (or trans) counterparts due to differences in molecular packing and polarity.

The Analyst's Toolkit: Protocols for Isomer Separation and Characterization

The ability to separate and unequivocally identify specific isomers is paramount. A mixture of isomers is unacceptable for rigorous study or as a pharmaceutical ingredient. The following provides an overview of key analytical workflows.

Caption: Analytical workflow for the separation and identification of methyl sorbate isomers.

A. Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the geometry of double bonds.

-

¹H NMR: The coupling constant (J) between vinyl protons on a double bond is stereospecific.

-

trans protons (E-configuration) typically show a large coupling constant of J = 12-18 Hz.

-

cis protons (Z-configuration) show a smaller coupling constant of J = 6-12 Hz.

-

By analyzing the splitting patterns and J values of the signals for the protons at C2, C3, C4, and C5, one can assign the configuration of each double bond. The chemical shifts will also differ between isomers.[12]

-

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the double bonds, are also sensitive to the isomeric configuration.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified methyl sorbate isomer sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient resolution to accurately measure coupling constants.

-

Data Analysis:

-

Integrate all signals to confirm the number of protons in each environment.

-

Identify the signals corresponding to the olefinic protons (typically in the 5.5-7.5 ppm range).

-

Measure the coupling constants (J-values) for these signals to determine the E/Z configuration of the C2-C3 and C4-C5 double bonds.

-

Assign the remaining signals for the two methyl groups.

-

B. Chromatographic Separation

Separation of geometric isomers is readily achievable with modern chromatographic techniques.[13][14]

Gas Chromatography (GC): Excellent for separating volatile compounds like methyl sorbate. Isomers will have slightly different boiling points and polarities, leading to different retention times.

-

Causality: The choice of the stationary phase is critical. A polar column (e.g., a wax or a cyano-substituted phase) will interact differently with the small dipole moments of the various isomers, enhancing separation compared to a non-polar column.

Experimental Protocol: GC-FID Separation

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as a DB-WAX or Supelcowax 10 (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min). This temperature gradient is crucial for resolving compounds with close boiling points.

-

Detector: FID set to 250 °C.

-

Sample Injection: Inject 1 µL of a dilute solution of the isomer mixture (e.g., 1 mg/mL in hexane).

-

Analysis: Compare the retention times of the peaks in the sample to those of authenticated standards of the individual isomers to identify them.

High-Performance Liquid Chromatography (HPLC): A versatile and powerful technique for both analytical and preparative-scale separation.[15]

-

Causality: Reverse-phase HPLC (e.g., with a C18 column) is highly effective. The more linear (2E,4E) isomer will have a greater hydrophobic interaction with the stationary phase and typically elute later than the less linear, more compact Z-isomers.

Implications for Drug Development and Research

The principles discussed are not merely theoretical. For scientists in drug development, controlling stereochemistry is a regulatory and functional necessity.

-

Biological Activity: The three-dimensional shape of a molecule dictates how it fits into a biological receptor or an enzyme's active site. One geometric isomer may be a potent therapeutic agent, while another may be inactive or, in a worst-case scenario, toxic.

-

Synthetic Strategy: When methyl sorbate is used as a building block, its initial geometry is carried through the synthetic pathway. Using a pure (2E,4E) isomer versus a mixture of isomers ensures a stereochemically pure final product, simplifying purification and preventing the administration of undesired stereoisomers.

-

Physicochemical Properties: As a methyl ester, methyl sorbate is a lipophilic compound. The methyl group can influence solubility, metabolic stability, and pharmacokinetic properties.[16] The overall shape, dictated by its E/Z isomerism, further impacts these properties, affecting how a potential drug is absorbed, distributed, metabolized, and excreted (ADME).

Conclusion

Methyl sorbate, while structurally simple, offers a rich case study in stereochemistry. Its isomerism is dominated by the E/Z configuration of its two double bonds, resulting in four possible geometric isomers, with the (2E,4E) form being the most prevalent. The molecule is achiral but serves as a key precursor for generating chiral centers in synthetic chemistry.

For researchers and drug development professionals, a thorough understanding and rigorous analytical control of methyl sorbate's isomeric composition are indispensable. The choice of analytical tools, from high-field NMR for structural elucidation to high-resolution chromatography for separation, must be deliberate and validated. Ultimately, mastering the stereochemistry of foundational molecules like methyl sorbate is a critical pillar supporting the design of safe, effective, and precisely targeted therapeutics.

References

-

Doc Brown's Chemistry. (n.d.). E/Z (cis/trans) isomerism Cahn-Ingold-Prelog Priority Rules. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Retrieved from [Link]

-

Study Mind. (n.d.). Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 5.2: Geometric Isomers and E/Z Naming System. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5323650, Methyl sorbate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E,E)-methyl sorbate, 689-89-4. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Compound: METHYL SORBATE (CHEMBL250421). Retrieved from [Link]

-

Kuwahara, Y., et al. (2002). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl Compounds. Journal of Chemical Ecology, 28(1), 199-209. Retrieved from [Link]

-

Kralj Cigić, I., & Zupančič-Kralj, L. (2001). Characterisation of sorbate geometrical isomers. Journal of Chromatography A, 905(1-2), 359-366. Retrieved from [Link]

-

Kralj Cigić, I., & Zupančič-Kralj, L. (2001). Characterisation of sorbate geometrical isomers. ElectronicsAndBooks. Retrieved from [Link]

-

American Chemical Society. (n.d.). Thin-layer chromatographic separation of optical, geometrical, and structural isomers. Analytical Chemistry. Retrieved from [Link]

-

MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

-

Chromatography Forum. (2005). isomers!. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, April 24). Finding Chirality Centers [Video]. YouTube. Retrieved from [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-1208. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyl sorbate CAS#: 689-89-4 [m.chemicalbook.com]

- 4. Methyl sorbate | C7H10O2 | CID 5323650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compound: METHYL SORBATE (CHEMBL250421) - ChEMBL [ebi.ac.uk]

- 6. studymind.co.uk [studymind.co.uk]

- 7. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. (E,E)-methyl sorbate, 689-89-4 [thegoodscentscompany.com]

- 10. youtube.com [youtube.com]

- 11. Methyl sorbate | 689-89-4 [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. isomers! - Chromatography Forum [chromforum.org]

- 15. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]

- 16. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Bioactivity & Therapeutic Potential of Sorbic Acid Esters

Executive Summary: The Ester Advantage

Sorbic acid (2,4-hexadienoic acid) and its potassium salt are ubiquitous preservatives, yet their efficacy is fundamentally limited by pH.[1] As weak acids (

Sorbic acid esters represent a strategic chemical evolution designed to overcome this thermodynamic barrier. By masking the carboxylic acid group, these esters maintain high lipophilicity independent of environmental pH, facilitating superior membrane permeability. Once internalized, they may act directly or function as prodrugs, releasing the active acid within the cytoplasm. This guide analyzes the bioactivity, synthesis, and safety profile of alkyl and glyceryl sorbates, positioning them as next-generation antimicrobial agents.

Chemical Basis & Synthesis Strategies[3]

Structural Rationale

The primary driver for esterification is the modification of the partition coefficient (LogP).

-

Sorbic Acid: Moderate lipophilicity; permeability is pH-dependent.

-

Alkyl Sorbates (e.g., Ethyl, Isopropyl): High lipophilicity; pH-independent membrane crossing.

-

Glyceryl Sorbates: Amphiphilic; enhanced solubility in aqueous systems while retaining membrane affinity.

Enzymatic Synthesis Protocol

While chemical esterification (Fischer esterification) is possible, it often requires harsh catalysts and high temperatures that can degrade the conjugated double-bond system. Enzymatic synthesis using Candida antarctica Lipase B (CALB) offers a "green," solvent-free alternative with high specificity.

Protocol: Solvent-Free Lipase-Catalyzed Esterification

-

Reactants: Mix Sorbic Acid and Glycerol (molar ratio 1:3 to favor mono-ester formation).

-

Catalyst: Add immobilized CALB (1–5% w/w).

-

Conditions: Incubate at 50–60°C with continuous stirring (720 rpm) for 24–48 hours.

-

Purification: Filter to remove the immobilized enzyme. Extract unreacted sorbic acid using a solvent partition (e.g., ethyl acetate/water).

-

Verification: Analyze via TLC (Eluent: Ethyl acetate/Hexane/Acetic acid 60:35:5) or HPLC-MS.[3]

Antimicrobial & Antifungal Efficacy[2][3][4][5][6][7]

Recent comparative studies demonstrate that sorbic acid esters significantly outperform their parent acid and salt forms, particularly against resistant fungal strains and Gram-negative bacteria.

Comparative Activity Data (MIC Values)

The following table summarizes the Minimum Inhibitory Concentrations (MIC) derived from comparative biocompatibility studies. Note the superior potency of Isopropyl Sorbate.[1][4]

| Compound | C. albicans (Fungi) | E. coli (Gram -) | S. aureus (Gram +) |

| Sorbic Acid | Moderate (pH dependent) | Low Activity | Moderate |

| Potassium Sorbate | Low (Ineffective at neutral pH) | Ineffective | Low |

| Ethyl Sorbate | High (Static effect) | Moderate | Moderate |

| Isopropyl Sorbate | Outstanding (<0.05% w/w) | High | High |

Data synthesized from comparative biocompatibility studies [1].

Spectrum of Activity[6]

-

Fungal Targets: Sorbic acid esters show potent activity against Candida spp. and food spoilage molds like Aspergillus and Penicillium.

-

Bacterial Targets: Unlike the free acid, isopropyl sorbate has demonstrated bacteriostatic activity against E. coli, a notoriously difficult target for weak acid preservatives due to its robust efflux pumps.

Mechanism of Action

The bioactivity of sorbic acid esters is governed by their ability to bypass the membrane regulatory systems that exclude ionized weak acids.[5]

The "Trojan Horse" Mechanism

-

Permeation: The ester is non-ionic and lipophilic, allowing it to diffuse freely across the microbial plasma membrane regardless of extracellular pH.

-

Intracellular Accumulation: Once inside the neutral cytoplasm (

), the ester may disrupt membrane integrity directly or undergo hydrolysis by non-specific intracellular esterases. -

Acidification & Uncoupling: If hydrolyzed, the released sorbic acid dissociates immediately (due to cytoplasmic pH > pKa), releasing protons (

). -

Metabolic Collapse: The accumulation of protons forces the cell to consume ATP to pump

out (uncoupling), while the anion may inhibit metabolic enzymes (e.g., enolase, lactate dehydrogenase).

Figure 1: The mechanistic pathway of sorbic acid esters, illustrating the "Trojan Horse" entry and subsequent metabolic disruption.

Experimental Protocols for Bioactivity Assessment

To validate the efficacy of a synthesized sorbic acid ester, a rigorous testing workflow is required.

Minimum Inhibitory Concentration (MIC) Assay

Principle: Determine the lowest concentration of ester that inhibits visible growth.

-

Preparation: Dissolve ester in DMSO (max 1% final conc.) or ethanol. Prepare serial dilutions in culture media (e.g., RPMI 1640 for fungi, Mueller-Hinton for bacteria).

-

Inoculation: Add microbial suspension (

CFU/mL) to 96-well plates containing the ester dilutions. -

Incubation: 24h for bacteria (

), 48h for fungi ( -

Readout: Measure Optical Density (

) or use a viability dye like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).-

Note: MTT is reduced to purple formazan by metabolically active cells. A lack of color indicates inhibition.

-

Time-Kill Kinetics

Principle: Differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

-

Setup: Inoculate broth containing the ester at

and -

Sampling: Remove aliquots at t = 0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute aliquots and plate on agar.

-

Analysis: Plot Log(CFU/mL) vs. Time. A

log reduction indicates bactericidal activity.

Figure 2: Standardized workflow for the synthesis, verification, and biological evaluation of sorbic acid derivatives.

Safety & Toxicology Profile

The safety profile of sorbic acid esters is nuanced, showing a divergence between in vitro cytotoxicity and in vivo toxicity.[1]

-

In Vitro (Caco-2 Cells): Isopropyl sorbate exhibits higher cytotoxicity than sorbic acid.[1][4] This is likely due to its enhanced lipophilicity, which allows it to penetrate mammalian cell membranes as effectively as microbial ones, causing non-specific membrane stress [1].

-

In Vivo (Galleria mellonella): Despite the in vitro cytotoxicity, in vivo models using wax moth larvae showed no significant mortality at effective antimicrobial concentrations [1].[1][4] This suggests that in a complex organism, metabolic clearance (hydrolysis to sorbic acid and alcohol) may mitigate systemic toxicity.

-

Metabolism: Sorbic acid is metabolized via

-oxidation, similar to fatty acids, eventually yielding

Recommendation: While promising, topical applications or preservative use requires careful dose-ranging studies to balance antimicrobial potency against local tissue irritation.

References

-

Comparative biocompatibility and antimicrobial studies of sorbic acid derivates. Source: PubMed / National Institutes of Health (NIH) URL:[Link]

-

Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. Source: MDPI (Fermentation Journal) URL:[Link]

-

Distinct Effects of Sorbic Acid and Acetic Acid on the Electrophysiology and Metabolism of Bacillus subtilis. Source: Applied and Environmental Microbiology (AEM) URL:[5][Link]

-

Opinion on the follow-up of the re-evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives. Source: EFSA Journal URL:[Link]

Sources

- 1. Comparative biocompatibility and antimicrobial studies of sorbic acid derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Distinct Effects of Sorbic Acid and Acetic Acid on the Electrophysiology and Metabolism of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labinsights.nl [labinsights.nl]

Methodological & Application

Procedure for using methyl sorbate in fragrance microencapsulation

Abstract

This application note details the encapsulation of Methyl Sorbate (CAS: 689-89-4), a conjugated ester with a potent fruity/strawberry profile, widely used in fragrance accords. Due to its conjugated diene structure, methyl sorbate is susceptible to oxidation and hydrolysis. Furthermore, its moderate water solubility (LogP ~1.6–1.8) presents specific challenges regarding retention efficiency during aqueous-based encapsulation. This guide provides two validated protocols: Complex Coacervation (for bio-based/fine fragrance applications) and In-Situ Polymerization (for high-durability laundry/detergent applications).

Pre-Formulation Analysis & Core Logic

Before initiating encapsulation, the physicochemical profile of the core material must be analyzed to select the correct surfactant system and shell chemistry.

Physicochemical Profile: Methyl Sorbate

| Parameter | Value | Implication for Encapsulation |

| Structure | Methyl (2E,4E)-hexa-2,4-dienoate | Conjugated double bonds require antioxidant protection (e.g., BHT) in the core. |

| LogP | 1.6 – 1.8 | CRITICAL: Moderately polar. It will partition into the aqueous phase, causing low encapsulation efficiency (EE). Solution: Must be diluted in a hydrophobic carrier (e.g., IPM or MCT oil) to raise the core LogP > 3.0. |

| Boiling Point | ~180°C | Volatile.[1][2][3][4] High-temperature curing (>90°C) risks core loss; sealed reactors are required. |

| Solubility | ~1.7 g/L in Water | Significant "bleeding" into the continuous phase will occur without saturation or rapid shell formation. |

| Flash Point | ~60–70°C | Process safety: Emulsification shear generates heat; cooling jackets are mandatory. |

The "Hydrophobic Anchor" Strategy

Expert Insight: Attempting to encapsulate pure methyl sorbate will result in low yields (<40%) because the ester migrates into the water phase before the shell hardens. Protocol Requirement: You must blend methyl sorbate with a Hydrophobic Anchor (Carrier Oil).

-

Recommended Ratio: 40% Methyl Sorbate : 60% Isopropyl Myristate (IPM) or Caprylic/Capric Triglyceride.

-

Mechanism: The carrier oil increases the interfacial tension with water, preventing the methyl sorbate from diffusing out of the droplet.

Method A: Complex Coacervation (Gelatin/Gum Arabic)

Target Application: Fine fragrance, "scratch-and-sniff" prints, bio-compatible release. Mechanism: Electrostatic attraction between positively charged protein (Gelatin) and negatively charged polysaccharide (Gum Arabic) at a specific pH.

Materials

-

Phase A (Core): 20g Methyl Sorbate + 30g MCT Oil + 0.05g BHT (Antioxidant).

-

Phase B (Colloid 1): 100mL Gelatin Solution (Type A, 275 Bloom) at 10% w/v (maintain at 50°C).

-

Phase C (Colloid 2): 100mL Gum Arabic Solution at 10% w/v.

-

Phase D (Crosslinker): 25% Glutaraldehyde solution (or Transglutaminase for formaldehyde-free).

-

pH Adjuster: 10% Acetic Acid.

Protocol Steps

-

Emulsification: Mix Phase B and Phase C in a jacketed reactor at 50°C. Slowly add Phase A while shearing at 3000–5000 RPM (High-Shear Mixer) to achieve a droplet size of 20–50 µm.

-

Dilution: Add 400mL of warm distilled water (50°C) to reduce viscosity.

-

Coacervation (The Critical Step):

-

Reduce agitation to laminar flow (anchor stirrer, 200 RPM).

-

Slowly titrate 10% Acetic Acid until pH reaches 4.1 – 4.3 .

-

Observation: The solution will turn cloudy as the coacervate phase separates and deposits on the oil droplets.

-

-

Cooling (Shell Gelation):

-

Cool the reactor to 10°C at a rate of 1°C/min. Do not crash cool , or the shell will detach.

-

-

Crosslinking:

-

Once at 10°C, add Phase D (2mL Glutaraldehyde per gram of gelatin).

-

Raise pH to 9.0 using NaOH to catalyze the crosslinking.

-

Stir for 12 hours.

-

Process Visualization (DOT)

Figure 1: Complex Coacervation workflow emphasizing the critical temperature and pH swings required for shell formation.

Method B: In-Situ Polymerization (Melamine-Formaldehyde)

Target Application: Laundry detergents, fabric softeners (requires high mechanical stability). Mechanism: Polycondensation of melamine and formaldehyde prepolymers at the oil-water interface to form a hard thermoset shell.

Materials

-

Core: 20g Methyl Sorbate + 20g IPM.

-

Wall Monomers: 5g Melamine, 10g Formaldehyde (37% aq).

-

Emulsifier: Styrene Maleic Anhydride (SMA) copolymer or Polyvinyl Alcohol (PVA).

-

Scavenger: Urea or Ethylene Urea (to remove free formaldehyde).

Protocol Steps

-

Pre-Polymer Formation:

-

Mix Melamine and Formaldehyde in 50mL water. Adjust pH to 8.5 (NaOH).

-

Heat to 70°C for 30 mins until the solution becomes clear (Methylolated Melamine).

-

-

Emulsification:

-

Dissolve SMA copolymer in water (pH 4.5).

-

Add the Core material.[5] Homogenize to 10–20 µm.

-

-

Polymerization:

-

Add the Pre-Polymer solution to the emulsion.[6]

-

Acid Catalysis: Slowly lower pH to 3.5 using Citric Acid.

-

Curing: Heat to 80°C for 3 hours.

-

-

Scavenging (Safety Step):

-

Cool to 60°C. Add 2g Urea. Stir for 1 hour to react with unreacted formaldehyde.

-

-

Neutralization: Adjust pH to 7.0.

Reaction Pathway Visualization (DOT)

Figure 2: Chemical pathway for the formation of the MF thermoset shell.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are mandatory.

| Test | Methodology | Acceptance Criteria |

| Morphology | Optical Microscopy / SEM | Spherical, discrete capsules. No agglomeration. |

| Encapsulation Efficiency (EE) | GC-MS Analysis | EE% = (Total Oil - Surface Oil) / Total Oil × 100 . Target > 85%. |

| Thermal Stability | TGA (Thermogravimetric Analysis) | < 5% mass loss below 150°C (indicates shell integrity). |

| Free Formaldehyde | HPLC (Acetylacetone method) | < 200 ppm (for consumer safety). |

Troubleshooting (Self-Validating Systems)

-

Issue: Low Yield / Milky Supernatant.

-

Cause: Methyl sorbate leached into the water phase.

-

Fix: Increase the ratio of Hydrophobic Anchor (MCT Oil). Saturate the aqueous phase with methyl sorbate prior to emulsification.

-

-

Issue: Capsules Agglomerating (Grape Bunches).

-

Cause: Crosslinking happened too fast or agitation was too slow during curing.

-

Fix: Add colloidal silica as a spacing agent; increase stir speed during the pH drop.

-

-

Issue: Oxidation of Core (Off-odor).

-

Cause: Permeable shell or lack of antioxidant.

-

Fix: Ensure BHT is dissolved in the core. For Coacervation, increase Glutaraldehyde concentration to reduce shell porosity.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5323650, Methyl sorbate. Retrieved from [Link]

-

The Good Scents Company (2024). (E,E)-Methyl Sorbate Fragrance and Flavor Information. Retrieved from [Link]

-

B. Gultekin Subasi et al. (2022). Microencapsulation Methods for Food Antioxidants.[7] ResearchGate. Retrieved from [Link]

-

Lee, H. et al. (1999). Melamine resin microcapsules containing fragrant oil: synthesis and characterization. Elsevier. Retrieved from [Link]

-

Czerniak, A. et al. (2023). Microencapsulation as a Route for Obtaining Encapsulated Flavors and Fragrances. MDPI. Retrieved from [Link]

Sources

- 1. (E,E)-methyl sorbate, 689-89-4 [thegoodscentscompany.com]

- 2. scent.vn [scent.vn]

- 3. Methyl sorbate | C7H10O2 | CID 5323650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl sorbate | 689-89-4 [chemicalbook.com]

- 5. maxapress.com [maxapress.com]

- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 7. researchgate.net [researchgate.net]

Application Note: A Guide to the Reaction Pathways and Protocols for the Catalytic Hydrogenation of Methyl Sorbate

Abstract: The catalytic hydrogenation of methyl sorbate (methyl trans,trans-2,4-hexadienoate) is a foundational reaction for the synthesis of valuable partially and fully saturated esters. These products are crucial intermediates in the fine chemical, pharmaceutical, and flavor and fragrance industries. Controlling the reaction outcome—achieving high selectivity for specific mono-unsaturated isomers or driving the reaction to full saturation—depends critically on the rational selection of catalysts and precise control of reaction parameters. This document provides an in-depth guide to the underlying reaction pathways, offers detailed, field-proven protocols for achieving selective versus full hydrogenation, and presents a framework for data interpretation and troubleshooting.

Mechanistic Overview: Navigating the Reaction Pathways

The hydrogenation of methyl sorbate, a conjugated diene ester, is not a single transformation but a cascade of potential reactions. The process involves the sequential addition of hydrogen across the two carbon-carbon double bonds. The primary challenge and opportunity lie in controlling the regioselectivity and extent of this addition.

The reaction typically proceeds via the Horiuti-Polanyi mechanism on the surface of heterogeneous catalysts.[1] This mechanism involves the following key steps:

-

Adsorption: The methyl sorbate molecule adsorbs onto the active sites of the metal catalyst surface.

-

Hydrogen Dissociation: Molecular hydrogen (H₂) adsorbs and dissociates into atomic hydrogen on the catalyst surface.

-

Stepwise Hydrogen Addition: Hydrogen atoms are sequentially transferred to the adsorbed ester, reducing the double bonds. This step is reversible until the final hydrogen is added to a carbon, at which point the product desorbs.[1]

The specific product distribution is a function of the catalyst's intrinsic properties and the reaction conditions. The two double bonds in methyl sorbate exhibit different reactivities. The C4=C5 double bond is typically more reactive towards hydrogenation than the C2=C3 double bond, which is in conjugation with the electron-withdrawing ester group. This difference allows for selective hydrogenation.

The reaction can be directed down several pathways, primarily yielding a mixture of methyl hexenoate isomers as intermediates before ultimately forming the fully saturated methyl hexanoate.[2]

Figure 1: General reaction pathways in the hydrogenation of methyl sorbate. The reaction proceeds through various mono-unsaturated intermediates to the final saturated product.

The Decisive Role of the Catalyst in Product Selectivity

The choice of catalyst is the single most important factor in determining the product distribution. Both heterogeneous and homogeneous catalysts have been employed, but heterogeneous systems are often preferred for their ease of separation and recyclability.

| Catalyst System | Support | Typical Selectivity | Key Insights & Causality |

| Palladium (Pd) | Activated Carbon (C), γ-Alumina (Al₂O₃) | High for Methyl Hexenoates. Particularly effective for producing methyl trans-2-hexenoate.[2] | Palladium's moderate activity strikes a balance, allowing for the hydrogenation of the more reactive C4=C5 double bond while minimizing the over-hydrogenation of the less reactive C2=C3 bond and the final monoene products. It is the most suitable catalyst for selective hydrogenation.[2] |

| Platinum (Pt) | Activated Carbon (C), γ-Alumina (Al₂O₃) | Low. Tends toward full hydrogenation to methyl hexanoate.[2] | Platinum is a highly active hydrogenation catalyst. This high activity makes it difficult to stop the reaction at the intermediate stage, leading to rapid conversion to the fully saturated product. |

| Nickel (Ni) | Activated Carbon (C), γ-Alumina (Al₂O₃) | Low to Moderate. Often requires more forcing conditions and can lead to full hydrogenation.[2] | Nickel is a cost-effective but generally less active and selective catalyst than palladium for this transformation. Its performance is highly dependent on preparation and reaction conditions. |

| Rhodium (Rh) | Activated Carbon (C), γ-Alumina (Al₂O₃) | Variable. Can produce a mixture of intermediates and the fully saturated product.[2] | Rhodium's behavior is intermediate between Pd and Pt, but it typically does not offer the high selectivity of palladium for this specific reaction. |

| Chromium Carbonyl | Homogeneous | High for cis-Methyl-3-hexenoate. [3] | Homogeneous catalysts like [Cr(naphthalene)(CO)₃] operate via a different mechanism involving coordination to the diene system, which can favor the formation of specific isomers not easily accessible with heterogeneous catalysts.[3] However, their toxicity and the difficulty of product separation are significant drawbacks. |

Experimental Protocols: A Practical Guide

This section provides step-by-step methodologies for conducting both selective and full hydrogenation of methyl sorbate. The protocols are designed for a standard laboratory-scale high-pressure batch reactor.

Figure 2: Standard experimental workflow for catalytic hydrogenation in a batch reactor system.

Protocol 1: Selective Hydrogenation to Methyl Hexenoates

Objective: To maximize the yield of methyl hexenoate isomers, primarily methyl trans-2-hexenoate.

Materials & Equipment:

-

Substrate: Methyl sorbate (98%+)

-

Catalyst: 5% Palladium on Activated Carbon (Pd/C)

-

Solvent: Methanol or Ethanol (Anhydrous)

-

Gases: Hydrogen (High Purity), Nitrogen or Argon (Inert)

-

Equipment: High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.[4]

-

Analysis: Gas Chromatograph with Flame Ionization Detector (GC-FID) and/or Mass Spectrometer (GC-MS).

Methodology:

-

Reactor Preparation: Ensure the reactor is clean and dry. Charge the reactor vessel with methyl sorbate (e.g., 10 mmol), solvent (e.g., 25 mL), and 5% Pd/C catalyst (e.g., 2-5 mol% Pd relative to substrate).

-

System Sealing and Purging: Seal the reactor. Purge the system by pressurizing with an inert gas (e.g., nitrogen to 5 bar) and venting three times to remove air. Subsequently, purge with hydrogen gas (e.g., 5 bar) and vent three times.

-

Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-5 bar). Begin stirring (e.g., 800-1000 rpm) and heat the reactor to the target temperature (e.g., 30-50°C).

-

Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure, which indicates consumption. If the equipment allows, carefully take small aliquots of the reaction mixture at timed intervals to analyze conversion and selectivity by GC.

-

Termination and Work-up: Once the desired conversion is reached (or H₂ uptake ceases), stop the heating and stirring. Allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite or a syringe filter (0.45 µm) to remove the heterogeneous Pd/C catalyst.

-

Analysis: The crude product solution can be directly analyzed by GC and GC-MS to determine the relative percentages of starting material, intermediate products (methyl hexenoate isomers), and the fully hydrogenated product (methyl hexanoate).

Protocol 2: Full Hydrogenation to Methyl Hexanoate

Objective: To achieve complete conversion of methyl sorbate to methyl hexanoate.

Materials & Equipment:

-

Same as Protocol 1, but the catalyst can be 5% Platinum on Carbon (Pt/C) or Raney Nickel (use with appropriate caution). 5% Pd/C can also be used with more forcing conditions.

Methodology:

The procedure is similar to Protocol 1, but with modified conditions to favor complete saturation.

-

Catalyst Choice: Use a more active catalyst like 5% Pt/C or increase the catalyst loading of 5% Pd/C (e.g., 5-10 mol%).

-

Reaction Conditions: Employ more forcing conditions. Increase the hydrogen pressure to a higher range (e.g., 10-20 bar) and the temperature (e.g., 50-80°C).[5]

-

Reaction Monitoring: The reaction should be allowed to proceed until hydrogen uptake completely stops, indicating that no more double bonds are available for hydrogenation.

-

Work-up and Analysis: The work-up procedure is identical to Protocol 1. The final GC analysis should ideally show a single peak corresponding to methyl hexanoate, with no remaining starting material or intermediates.

Data Interpretation and Troubleshooting

Accurate analysis of the product mixture is crucial for optimizing the reaction. GC is the primary tool for this.

Example Data Presentation:

| Time (min) | Conversion of Methyl Sorbate (%) | Selectivity: M-2-H* (%) | Selectivity: M-3-H* (%) | Selectivity: MH* (%) |

| 30 | 55 | 85 | 10 | 5 |

| 60 | 90 | 78 | 12 | 10 |

| 120 | >99 | 65 | 13 | 22 |

| 240 | >99 | 15 | 5 | 80 |

| *M-2-H: Methyl-2-hexenoate; M-3-H: Methyl-3-hexenoate isomers; MH: Methyl Hexanoate |

Troubleshooting Guide:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (poisoned or old).2. Insufficient hydrogen pressure or leak in the system.3. Low reaction temperature.4. Poor mixing/stirring. | 1. Use fresh, high-quality catalyst.2. Check system for leaks; increase H₂ pressure.3. Increase reaction temperature moderately.4. Increase stirring speed. |

| Poor Selectivity (Over-hydrogenation) | 1. Reaction time is too long.2. Catalyst is too active (e.g., Pt instead of Pd).3. Hydrogen pressure or temperature is too high.4. High catalyst loading. | 1. Monitor reaction closely and stop at peak intermediate concentration.2. Switch to a more selective catalyst like Pd/C.3. Reduce H₂ pressure and/or temperature.4. Reduce the amount of catalyst used. |

| Formation of Undesired Isomers | 1. Catalyst support may promote isomerization (e.g., acidic supports).2. Reaction temperature is too high. | 1. Use a neutral support like activated carbon.2. Screen different catalysts and supports.3. Lower the reaction temperature. |

References

-

Kukula, P. (1999). The kinetics of methyl sorbate hydrogenation. Applied Catalysis A: General, 182(2), 251-258.

-

Lee, J., et al. (2018). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. Molecules, 23(11), 2978.

-

Clariant. (n.d.). Catalysts for hydrogenation processes. Retrieved February 5, 2026, from

-

Leah4sci. (2015, March 19). Catalytic Hydrogenation: Mechanism. YouTube.

-

Jagadeesh, R. V., et al. (2017). Non-Pincer-Type Manganese Complexes as Efficient Catalysts for the Hydrogenation of Esters. Angewandte Chemie International Edition, 56(4), 1166-1170.

-

Wang, C., et al. (2023). Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. Nature Communications, 14(1), 444.

-

Hajek, M. (2008). Leaf Alcohol Preparation. Perfumer & Flavorist, 33(8), 52-58.

-

Wikipedia contributors. (n.d.). Hydrogenation. In Wikipedia. Retrieved February 5, 2026, from

-

U.S. Patent No. 5,124,491. (1992). Process for the hydrogenation of fatty acid methyl esters. Google Patents.

-

Frankel, E. N., & Glass, R. W. (1970). Effect of solvents on the hydrogenation of methyl sorbate with Cr(CO)6 and with cycloheptatriene-Cr(CO)3 photoactivated by UV-irradiation. Journal of the American Oil Chemists' Society, 47(10), 394-396.

-

Huber, G. W., et al. (2007). Selective hydrogenation of fatty acids and methyl esters of fatty acids to obtain fatty alcohols - Review. Applied Catalysis A: General, 329, 1-23.

Sources

- 1. Hydrogenation - Wikipedia [en.wikipedia.org]

- 2. The kinetics of methyl sorbate hydrogenation (1999) | Pavel Kukula | 14 Citations [scispace.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5124491A - Process for the hydrogenation of fatty acid methyl esters - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Polymerization During Methyl Sorbate Distillation

Welcome to the technical support center for handling and purifying methyl sorbate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing unwanted polymerization during the distillation of methyl sorbate. As an ester of sorbic acid, methyl sorbate's conjugated diene structure makes it susceptible to free-radical polymerization, particularly when exposed to heat.[1][2] This guide provides field-proven insights and protocols to ensure the safe and efficient purification of this valuable compound.

Troubleshooting Guide: Real-Time Problem Solving

This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.

Q1: I'm observing a viscous, gel-like substance forming in my distillation pot. What is happening and what should I do immediately?

A: This is a classic sign of polymerization. The heat required for distillation is likely initiating a free-radical polymerization of your methyl sorbate.[3][4]

Immediate Actions:

-

Safely terminate the distillation: Immediately remove the heat source and cautiously cool the distillation flask.

-

Introduce an inhibitor: If it is safe to do so, add a small amount of a suitable inhibitor like hydroquinone or phenothiazine to the cooled mixture to quench the polymerization reaction.

-

Assess the situation: Once the apparatus is at a safe temperature, disassemble it. The polymerized material may be difficult to remove. Solvents like toluene or acetone might help dissolve or swell the polymer for easier removal.

Root Cause Analysis & Prevention:

-

Insufficient Inhibition: The most likely cause is the absence or insufficient concentration of a polymerization inhibitor in your starting material.

-

Excessive Heat: High distillation temperatures can overcome the effectiveness of the inhibitor present.

-

Presence of Initiators: Contaminants such as peroxides in your methyl sorbate or solvents can act as initiators for polymerization.

Q2: My distillation is proceeding, but I'm getting a lower than expected yield and there is a solid build-up in my condenser. What's the issue?

A: This indicates that polymerization is occurring in the vapor phase and condensing surfaces of your apparatus. While your distillation pot may be adequately inhibited, the inhibitor is likely non-volatile and not protecting the upper parts of your distillation setup.

Explanation:

Many common inhibitors, like hydroquinone, have low volatility and remain in the distillation flask. As the methyl sorbate vaporizes, it is no longer protected and can polymerize on the cooler surfaces of the condenser, leading to blockages and reduced yield.[5]

Preventative Measures:

-

Employ a Two-Phase Inhibition System: For effective protection, use a combination of a liquid-phase (non-volatile) inhibitor and a vapor-phase (volatile) inhibitor.[5]

-

Liquid Phase: Hydroquinone, Phenothiazine (PTZ)

-

Vapor Phase: Consider inhibitors like nitric oxide or certain nitroso compounds, though these require specialized handling and equipment.[5] A more practical approach for lab-scale distillations is to ensure the distillation is performed under vacuum to lower the temperature and minimize the time at which the monomer is in the vapor phase.

-

-

Vacuum Distillation: Performing the distillation under reduced pressure is highly recommended. This lowers the boiling point of methyl sorbate, thereby reducing the thermal stress on the compound and decreasing the likelihood of polymerization. The boiling point of methyl sorbate is approximately 173-180 °C at atmospheric pressure.[6][7][8] Under vacuum, this will be significantly lower.

Q3: I've successfully distilled my methyl sorbate, but now I'm concerned about the inhibitor remaining in my final product. How do I remove it?

A: This is a crucial post-purification step, as residual inhibitors can interfere with subsequent reactions.[9] The method of removal depends on the inhibitor used.

Recommended Removal Protocols:

-

For Phenolic Inhibitors (e.g., Hydroquinone, MEHQ, TBC):

-

Column Chromatography: Passing the distilled methyl sorbate through a short plug of basic alumina is a highly effective and common lab-scale method.[9][10][11] The acidic phenolic inhibitor adsorbs onto the basic alumina.

-

Caustic Washing (Liquid-Liquid Extraction): This involves washing the methyl sorbate solution with a dilute aqueous base, such as 5-10% sodium hydroxide, to extract the weakly acidic inhibitor as its water-soluble salt.[12][13] This is followed by washing with deionized water until the aqueous layer is neutral, and then with brine to aid in the removal of water.[9] The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and filtered.

-

-

For Phenothiazine (PTZ): PTZ is not readily removed by caustic washing. If PTZ was used and must be removed, column chromatography over silica gel is a more appropriate method.

Important Note: Once the inhibitor is removed, the purified methyl sorbate is highly susceptible to polymerization. It should be used immediately or stored at low temperatures (0-8 °C) in the dark for a very limited time.[6]

Frequently Asked Questions (FAQs)

What is the underlying mechanism of methyl sorbate polymerization?

Methyl sorbate has a conjugated diene structure, which is susceptible to free-radical polymerization. The process is a chain reaction with three main stages:[3][4][14]

-

Initiation: A free radical (R•) is generated, often from the thermal decomposition of an impurity (like a peroxide) or from the monomer itself at high temperatures. This radical then adds to a methyl sorbate molecule, creating a new, larger radical.

-

Propagation: The newly formed radical adds to another methyl sorbate molecule, extending the polymer chain. This process repeats, rapidly increasing the molecular weight.

-

Termination: The chain reaction is stopped when two radicals combine or react in a way that eliminates their radical nature.

How do polymerization inhibitors work?

Polymerization inhibitors function by intercepting the free radicals that propagate the polymerization chain reaction.[15] They are essentially radical scavengers.

-

Phenolic Inhibitors (e.g., Hydroquinone): In the presence of oxygen, a free radical (R•) can react with O₂ to form a peroxy radical (ROO•). Hydroquinone then donates a hydrogen atom to this peroxy radical, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical that is not reactive enough to continue the polymerization.[16][17]

-

Phenothiazine (PTZ): PTZ can directly react with and deactivate the initiating or propagating carbon-centered radicals, forming a stable radical species that effectively halts the chain reaction.[18] PTZ is particularly effective at higher temperatures and in oxygen-deficient environments.[19]

Diagram: Mechanism of Free-Radical Polymerization and Inhibition

Caption: Recommended workflow for methyl sorbate purification.

References

-

The Science Behind Phenothiazine: From Structure to Industrial Efficacy. (2026, January 29). LinkedIn. Retrieved from [Link]

-

Das, S. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 515. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl sorbate. PubChem. Retrieved from [Link]

- European Patent Office. (1989). Inhibition of polymerization during distillation of monomers (EP 0301879 A2).

-

Modelling the inhibition of sorbic and benzoic acids on a native yeast cocktail. (2025, August 10). Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

- Google Patents. (n.d.). Method for inhibiting polymerization of conjugated dienes (EP0030673B1).

-

Wikipedia. (n.d.). 4-tert-Butylcatechol. Retrieved from [Link]

- Google Patents. (n.d.). Method for the manufacture of a sorbic acid-based polymer network (WO2014012941A2).

-

Mourtzinos, I., et al. (2019). A natural approach in food preservation: Propolis extract as sorbate alternative in non-carbonated beverage. Food Chemistry, 300, 125080. [Link]

-

Declerck, S., et al. (2022). Synthesis of Conjugated Dienes in Natural Compounds. Catalysts, 12(1), 86. [Link]

-

Wikipedia. (n.d.). Radical polymerization. Retrieved from [Link]

-

ResearchGate. (n.d.). Illustration of the mechanism of hydroquinone as a polymerization inhibitor. Retrieved from [Link]

-

NIST. (n.d.). Methyl sorbate. NIST Chemistry WebBook. Retrieved from [Link]

-

Wako Pure Chemical Industries. (2022, January 12). What is free radical polymerization? Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.4: Polymerization Reactions of Conjugated Dienes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, October 20). remove inhibitor from monomer. Retrieved from [Link]

-

Kuznetsova, O. V., et al. (2019). Polymerization of methyl methacrylate in the presence of tributylborane and aerosil. Proceedings of Universities. Applied Chemistry and Biotechnology, 9(3), 449-459. [Link]

-

Applied Analytics. (n.d.). Measuring TBC (Polymerization Inhibitor). Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 7). Radical Chain-Growth Polymerization. Retrieved from [Link]

- Google Patents. (n.d.). Polymerization catalysts, methods and products (US9309332B2).

-

ACS Publications. (n.d.). Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina. Langmuir. Retrieved from [Link]

-

Reddit. (2025, December 8). Removing inhibitor from MMA (and other methacrylate monomers). r/chemhelp. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenothiazine as Stabilizer for Acrylic Acid. Retrieved from [Link]

-

YouTube. (2021, April 14). Controlling Sequence in Polymerization Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Polymerization of Conjugated Dienes. Retrieved from [Link]

-

SOFRALAB. (n.d.). Safety Data Sheet SORBATE DE POTASSIUM. Retrieved from [Link]

- Google Patents. (n.d.). How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina (JP2000508348A).

-

ECHA. (n.d.). Methyl benzoate - Registration Dossier. Retrieved from [Link]

Sources

- 1. WO2014012941A2 - Method for the manufacture of a sorbic acid-based polymer network - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Radical polymerization - Wikipedia [en.wikipedia.org]

- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Methyl sorbate | C7H10O2 | CID 5323650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl sorbate | 689-89-4 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. longchangchemical.com [longchangchemical.com]

- 13. JP2000508348A - How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina - Google Patents [patents.google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eastman.com [eastman.com]

- 17. chempoint.com [chempoint.com]

- 18. nbinno.com [nbinno.com]

- 19. chempoint.com [chempoint.com]

Technical Support Center: Methyl Sorbate Stability & Handling

Subject: Storage stability, oxidation prevention, and troubleshooting for Methyl Sorbate (CAS 689-89-4). Document ID: TS-MS-004 Audience: Research Scientists, Process Chemists, and Formulation Engineers.[1]

Introduction

Methyl sorbate (Methyl (2E,4E)-hexa-2,4-dienoate) is a conjugated diene ester widely used as a flavor component and organic intermediate.[1][2][3][4] Its chemical utility stems from its

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide mechanistic insights and field-proven protocols for maintaining reagent integrity.

Module 1: Critical Storage Parameters

The Core Challenge: The conjugated diene system (

Storage Specification Table

| Parameter | Specification | Technical Rationale |

| Temperature | -20°C (Preferred) 2-8°C (Acceptable < 4 weeks) | Lowers kinetic energy, significantly reducing the rate of radical propagation (Arrhenius relationship).[1] |

| Atmosphere | Argon or Nitrogen (Oxygen < 5 ppm) | Oxygen is the primary reactant in the auto-oxidation cycle. Argon is preferred as it is heavier than air and blankets the liquid surface. |

| Light | Amber Glass / Foil Wrap | UV/Visible light (specifically <400nm) acts as a photo-initiator, generating singlet oxygen or exciting the diene to a reactive triplet state.[1] |

| Stabilizer | BHT (100–200 ppm) | Scavenges peroxy radicals before they can propagate the chain reaction. |

The Degradation Cascade (Mechanism)

The following diagram illustrates why methyl sorbate degrades. It is not a single step but a self-feeding cycle.[1]

Figure 1: The auto-oxidation pathway of methyl sorbate.[1][5] Note that hydroperoxides (ROOH) act as latent initiators, accelerating degradation over time.[1]

Module 2: Troubleshooting Guide

This section addresses specific physical changes observed in the laboratory.

Q1: My methyl sorbate has turned from colorless to yellow. Is it still usable?

-

Diagnosis: Auto-oxidation. The yellow color arises from the formation of conjugated diketones or quinone-like oligomers resulting from hydroperoxide decomposition.[1]

-

Impact: The purity has dropped. The oxidation products (peroxides) can interfere with sensitive catalytic reactions (e.g., transition metal catalysis) or act as radical initiators in polymerization reactions.

-

Action:

Q2: There is a white solid or gummy residue at the bottom of the bottle.

-

Diagnosis: Polymerization. The diene system has cross-linked. This is often irreversible.[1]

-

Cause: Storage at room temperature without adequate stabilizer, or old stock where the stabilizer (BHT) has been consumed.

-

Action: Discard immediately. Do not attempt to heat or distill polymerized material, as trapped peroxides can cause rapid decomposition or explosion under heat.[1]

Q3: The material smells "acrid" or "sour" rather than "fruity/sweet".

-

Diagnosis: Hydrolysis or Advanced Oxidation.

-

Action: Check purity via GC-MS. If hydrolysis >5%, discard.[1]

Module 3: Stabilization & Purification Protocols

Protocol A: Removal of Stabilizer (BHT)

Required when the presence of phenolic antioxidants interferes with downstream polymerization or analysis.

Method 1: Inhibitor Removal Column (Recommended) This method is superior to base washing as it avoids hydrolysis of the ester.

-

Prepare Column: Pack a glass column with Inhibitor Remover (Alumina-based) or commercially available pre-packed cartridges (e.g., for removing hydroquinone/BHT).[1]

-

Solvation: If the methyl sorbate is viscous, dilute 1:1 with dry hexane or toluene.

-

Elution: Pass the solution slowly through the column. The polar BHT adsorbs to the alumina; the non-polar ester passes through.

-

Concentration: Remove solvent via rotary evaporation (bath temp < 30°C).

-

Immediate Use: Use immediately. Without BHT, the clock starts ticking on oxidation.

Method 2: Base Wash (Use with Caution) [1]

-

Dissolve methyl sorbate in diethyl ether.

-

Wash 3x with 5% NaOH or KOH solution.[1] (BHT is phenolic and forms a water-soluble salt; the ester remains in the organic layer).

-

Critical: Work quickly to prevent ester hydrolysis.

-

Wash with brine, dry over MgSO4, and concentrate.

Protocol B: Inert Gas Sparging (Deoxygenation)

Required before storing opened bottles.[1]

-

Setup: Insert a long needle (connected to Argon/N2 source) into the liquid, reaching the bottom. Insert a short vent needle at the top.

-

Flow: Adjust gas flow to create gentle bubbling (sparging) for 10-15 minutes. This physically displaces dissolved oxygen.[1]

-

Blanket: Slowly withdraw the long needle to the headspace and increase flow slightly for 10 seconds to flush air from the neck.

-

Seal: Cap tightly immediately while gas is still flowing. Wrap cap with Parafilm.[1]

Protocol C: Vacuum Distillation (Purification)

Used to recover oxidized material (if yellowing is mild).[1]

-

Pressure: < 10 mmHg (High vacuum essential).[1]

-

Temperature: Methyl sorbate boils at ~180°C at atmospheric pressure.[1] Under vacuum (e.g., 15 mmHg), the boiling point drops to approx. 70–80°C .

-

Safety Note: Test for peroxides using starch-iodide paper before heating.[1] If positive, do not distill until treated with a reducing agent (e.g., ferrous sulfate), as concentrating peroxides is an explosion hazard.[1]

Module 4: Analytical Verification

To verify the integrity of your methyl sorbate, utilize the following markers:

| Method | Marker to Watch | Interpretation |

| H-NMR | Indicates oxidative cleavage.[1] | |

| H-NMR | Broadening of olefinic peaks | Indicates polymerization/oligomerization.[1] |

| GC-MS | Peak at MW 252 (Dimer) | Indicates dimerization (Diels-Alder type or radical).[1] |

| GC-MS | Peak at MW 221 (BHT) | Confirms presence of stabilizer.[1] |

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5323650, Methyl sorbate. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). (n.d.).[1] Methyl sorbate - Registration Dossier. Retrieved from [Link][1]

-

Dunn, R. O. (2005).[1][6] Effect of antioxidants on the oxidative stability of methyl soyate (biodiesel). Fuel Processing Technology, 86(10), 1071-1085.[1] (Provides mechanistic grounding for FAME/conjugated ester oxidation).

Sources

- 1. Methyl sorbate | C7H10O2 | CID 5323650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. the metal vacuum distillation process 1 | Total Materia [totalmateria.com]

- 4. Methyl sorbate (CAS 689-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

Separation of cis/trans isomers in methyl sorbate production

Topic: Purification & Isomer Management of Methyl (2E,4E)-Hexadienoate

Audience: Process Chemists, Analytical Scientists, and Drug Development Engineers.

Core Technical Directive

The Objective: You are likely isolating Methyl Sorbate (Methyl (2E,4E)-hexadienoate) and encountering significant contamination from its geometric isomers (

The Reality:

Separating these isomers solely by physical means (distillation) is thermodynamically inefficient due to overlapping boiling points (

This guide bypasses standard textbook advice and focuses on the "Fix-then-Purify" workflow used in high-purity manufacturing.

Diagnostic Hub: Analytical Controls

Before attempting purification, you must accurately quantify your isomer ratio.

Q: My GC peaks are co-eluting. How do I resolve the from the impurities?

A: Standard non-polar columns (e.g., DB-1, HP-5) often fail to resolve the subtle dipole differences between sorbate isomers.

-

The Fix: Switch to a high-polarity cyanopropylphenyl column (e.g., DB-23, CP-Sil 88, or SP-2560).

-

Mechanism: The cyano- group interacts strongly with the

-electron cloud of the diene system. The cis isomers (more polar/less symmetrical) will be retained longer or differently than the trans,trans isomer depending on the specific phase, allowing baseline resolution. -

Protocol:

-

Column: 60m

0.25mm ID -

Oven: Isothermal at

is often sufficient, or a slow ramp ( -

Expected Elution Order (Typical on Polar Phase):

. (Note: Always validate with standards; order can flip based on exact column chemistry).

-

Q: Can I use HPLC instead?

A: Yes, but it is less efficient for the volatile ester.

-

The Fix: Use a C18 Reverse Phase column with an isocratic mobile phase of Methanol:Water (60:40) or Acetonitrile:Water .

-

Detection: UV at 254 nm (The conjugated diene system absorbs strongly here).

Workflow Visualization

The following diagram outlines the logic flow for maximizing

Figure 1: Logic flow for Methyl Sorbate purification. Note the loop at "Isomerization" to convert waste isomers rather than discarding them.

Troubleshooting Guide: The "Fix-then-Purify" Protocol

Module A: Chemical Isomerization (The "Fix")

Do not attempt to distill a 50/50 mixture. You will lose half your yield. Isomerize it first.

Q: How do I convert the "waste" cis-isomers into the desired trans,trans product?

A: Use Iodine (

-

Protocol:

-

Heat the crude ester mixture to 60–80°C .

-

Add 0.5 – 1.0 mol% Iodine (

) . -

Expose to visible light (a standard tungsten bulb or sunlight) for 1–4 hours.

-

Monitor: Check GC every hour. The equilibrium usually shifts to >90%

. -

Quench: Wash the mixture with dilute Sodium Thiosulfate (

) to remove iodine before distillation. Failure to remove iodine will cause reversion or polymerization during distillation.

-

Q: Why Iodine?

A: Iodine adds reversibly to the double bond, breaking the

Module B: Vacuum Distillation (The "Purify")

Methyl Sorbate is a liquid at room temperature (MP ~15°C). Crystallization is difficult without sub-zero equipment. Distillation is the standard.

Q: I am seeing polymerization (tar) in the still pot. A: Sorbates are conjugated dienes and are prone to heat-induced polymerization.

-

The Fix:

-

Inhibitors: Add 100–500 ppm of Hydroquinone or BHT (Butylated hydroxytoluene) to the pot before heating.

-

Vacuum: Do not distill at atmospheric pressure (BP ~180°C is too high). Use high vacuum (<15 mmHg) to lower the boiling point to <80°C.

-

Q: The isomers are co-distilling even under vacuum. A: The boiling point difference is negligible.

-

The Fix: If you skipped Module A (Isomerization), go back and do it. You cannot effectively separate a 50/50 mix by distillation alone. Distillation should only be used to separate the sorbate from non-sorbate impurities (solvents, polymers), not to separate sorbate isomers from each other.

Quantitative Data: Physical Properties

| Property | Methyl (2E,4E)-Sorbate | Cis-Isomers (Mixed) | Implications for Separation |

| Boiling Point (1 atm) | ~180°C | ~178–181°C | Too close for simple distillation. |

| Boiling Point (15 mmHg) | ~75–80°C | ~74–79°C | Vacuum required to prevent polymerization. |

| Melting Point | ~15°C | < 0°C (Liquid) | Low MP makes crystallization impractical without chilling. |

| Thermodynamic Stability | High (Global Minimum) | Low | Allows chemical conversion to (2E,4E). |

| Refractive Index ( | 1.503 | ~1.498 | Can be used for quick purity checks (higher RI = more trans). |

References & Authority

-

NIST Chemistry WebBook. "Methyl sorbate Properties." Standard Reference Data. Accessed 2024.[1][2]

-

BenchChem Support. "Purification techniques for separating cis and trans isomers of 2,4-heptadiene/sorbates." Technical Guides.

-

ChemicalBook. "Methyl Sorbate Product Specifications and Physical Properties."

-

U.S. Patent 3,642,885. "Isomerization of cis-cis or cis-trans-2,4-hexadienoic acids to sorbic acid." Google Patents. (Demonstrates the iodine/acid catalysis mechanism).

-

Sigma-Aldrich. "Fatty Acid Methyl Ester (FAME) Analysis by GC." (Protocol adaptable for methyl sorbate analysis).

Sources

Validation & Comparative

A Comparative Guide to GC-MS Retention Time Validation for Methyl Sorbate Analysis

For researchers and professionals in drug development and quality control, the unambiguous identification of compounds is paramount. Methyl sorbate, a key derivative of the widely used preservative potassium sorbate, often requires precise quantification and identification in complex matrices. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis, relying solely on a mass spectral library match is insufficient for definitive identification. The retention time (RT) provides a critical second dimension of confirmation. However, absolute retention time is a fickle parameter, susceptible to drift from subtle changes in instrument conditions.[1]

This guide provides an in-depth comparison of two robust strategies for retention time validation in methyl sorbate analysis: co-injection with an authentic standard and the use of Linear Retention Indices (LRI). We will explore the causality behind these methodologies, present supporting experimental data, and provide detailed protocols to ensure your analytical methods are not just accurate, but defensible and trustworthy.

The Analytical Foundation: A Baseline GC-MS Method

Before validating retention time, a stable and well-defined GC-MS method is essential. Sorbic acid, the parent compound, is non-volatile and requires derivatization to be amenable to gas chromatography. A common and effective approach is esterification to its methyl ester, methyl sorbate.

Causality of Derivatization: The conversion of the carboxylic acid group of sorbic acid into a methyl ester significantly reduces the compound's polarity and increases its volatility, allowing it to traverse the GC column at a reasonable temperature without thermal degradation.[2] Boron trifluoride (BF3) in methanol is a widely used reagent for this purpose due to its efficiency.[2]

A typical starting point for method development would employ a mid-polarity capillary column, such as one containing 5% phenyl-95% dimethylpolysiloxane. This stationary phase provides good selectivity for a wide range of compounds, including the relatively non-polar methyl sorbate.

Table 1: Baseline GC-MS Parameters for Methyl Sorbate Analysis

| Parameter | Value/Condition | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides excellent electronic pneumatic control (EPC) for precise flow and pressure, crucial for stable retention times.[1] |

| MS System | Agilent 5977 MSD or equivalent | Offers high sensitivity and spectral integrity for confident identification. |